molecular formula C11H16O B7821900 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-

Cat. No.: B7821900
M. Wt: 164.24 g/mol
InChI Key: XMLSXPIVAXONDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and a pentenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- involves the use of high-temperature water conditions and zinc. This method is efficient for converting 5-hydroxymethylfurfural to 3-methyl-2-cyclopenten-1-one . The reaction parameters, such as the amount of zinc, temperature, and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of high-temperature water and zinc suggests that similar conditions could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and pentenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-2-pent-2-enylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLSXPIVAXONDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(CCC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859404
Record name 3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
Reactant of Route 2
Reactant of Route 2
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
Reactant of Route 3
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
Reactant of Route 4
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
Reactant of Route 5
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
Reactant of Route 6
2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.